molecular formula C20H20N2O3 B6495094 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea CAS No. 1351606-99-9

3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea

Cat. No. B6495094
CAS RN: 1351606-99-9
M. Wt: 336.4 g/mol
InChI Key: BRDFTMDKRSZDOU-UHFFFAOYSA-N
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Description

3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea (3-NMP) is a novel small molecule that has been widely studied in recent years due to its potential application in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 3-NMP has been found to be a promising tool for modulating the activity of enzymes, such as cytochrome P450 and protein kinases. This review will provide an overview of 3-NMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea has been found to be a promising tool for modulating the activity of enzymes, such as cytochrome P450 and protein kinases.

Mechanism of Action

The exact mechanism of action of 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea is not yet fully understood. However, it has been proposed that 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea binds to the active site of enzymes, such as cytochrome P450 and protein kinases, and modulates their activity. In addition, 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea has been shown to interact with a variety of proteins, including transcription factors, which may explain its anti-cancer, anti-inflammatory, and anti-viral properties.
Biochemical and Physiological Effects
3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea has been shown to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea has been found to be a promising tool for modulating the activity of enzymes, such as cytochrome P450 and protein kinases. Furthermore, 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea has been shown to interact with a variety of proteins, including transcription factors, which may explain its anti-cancer, anti-inflammatory, and anti-viral properties.

Advantages and Limitations for Lab Experiments

3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea has a number of advantages for use in laboratory experiments. It is water soluble and can be easily synthesized from readily available starting materials. In addition, it is non-toxic and has a low cost. However, 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea has some limitations for use in laboratory experiments. It is not very stable in aqueous solution, and its activity can be affected by pH and temperature.

Future Directions

The potential applications of 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea are still being explored. Further research could focus on the development of new synthesis methods for 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea, as well as the design of new derivatives with improved properties. In addition, further studies could be conducted to investigate the mechanism of action of 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea, as well as its biochemical and physiological effects. Finally, 3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea could be studied in combination with other drugs to investigate its potential synergistic effects.

Synthesis Methods

3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea has been synthesized by a variety of methods, including the reaction of naphthalene-1-carbaldehyde with 3-methoxyphenyl isocyanate, the reaction of naphthalene-1-carbaldehyde with 3-methoxyphenyl isothiocyanate, the reaction of naphthalene-1-carbaldehyde with 3-methoxyphenyl thiourea, and the reaction of 3-methoxyphenyl isocyanate with 2-hydroxy-2-naphthoic acid. The most commonly used method is the reaction of 3-methoxyphenyl isocyanate with 2-hydroxy-2-naphthoic acid, which is performed in basic aqueous solution at room temperature.

properties

IUPAC Name

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-16-9-5-8-15(12-16)22-20(24)21-13-19(23)18-11-4-7-14-6-2-3-10-17(14)18/h2-12,19,23H,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDFTMDKRSZDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(3-methoxyphenyl)urea

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